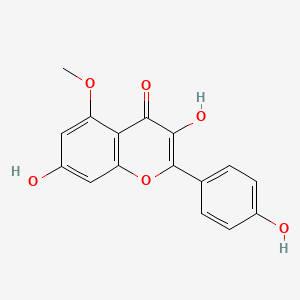

山奈酚5-甲醚

描述

Kaempferol 5-methyl ether is a flavonoid derived from plants . It is a yellow crystalline powder that is almost insoluble in water but can dissolve in some organic solvents such as ethanol, chloroform, and dimethyl sulfoxide . It has been found to have antioxidant, anti-inflammatory, anti-tumor, and antibacterial activities , and is considered to have potential pharmacological activity and health benefits .

Molecular Structure Analysis

The molecular formula of Kaempferol 5-methyl ether is C16H12O6 , and its molecular weight is 300.26 . More detailed structural information or analysis is not available in the search results.

Physical and Chemical Properties Analysis

Kaempferol 5-methyl ether is a yellow crystalline powder . It is almost insoluble in water but can dissolve in some organic solvents such as ethanol, chloroform, and dimethyl sulfoxide .

科学研究应用

中枢神经系统保护

山奈酚已被证明可以改善黑质纹状体多巴胺能神经元的病变,并抑制炎症细胞因子的产生,例如白介素 (IL) 1β、IL-6 和 TNFα。 它还可以降低单核细胞趋化蛋白-1 (MCP-1)、细胞间粘附分子-1 (ICAM-1) 和环氧合酶-2 (COX-2) 的水平,表明其在神经保护方面具有潜在的应用 .

抗病毒活性

研究表明,山奈酚化合物对多种 DNA 和 RNA 病毒有效,包括乙型肝炎病毒、疱疹病毒、非洲猪瘟病毒、SARS 冠状病毒、登革热病毒、流感病毒和 HIV。 这表明它有可能用作抗病毒剂 .

抗癌机制

山奈酚通过清除自由基、刺激抗氧化酶、控制 ROS 的形成和抑制脂质过氧化来表现出抗癌作用。 它已显示出以剂量依赖的方式在胰腺癌细胞系中减少活力并增加凋亡 .

抗菌特性

装载有山奈酚纳米晶体的混合物在治疗感染伤口方面已显示出令人鼓舞的结果。 含有山奈酚的蜂胶提取物也已证明在体外对这种细菌有效 .

癌症治疗

山奈酚的摄入及其在癌症治疗中的应用越来越受到关注。 它主要通过抑制癌细胞增殖和增加凋亡来预防癌症 .

Frontiers | The Pharmacological Action of Kaempferol in Central Nervous … Kaempferol: A Review of Current Evidence of Its Antiviral Potential - MDPI A systematic review of anti-cancer roles and mechanisms of kaempferol … Kaempferol: Antimicrobial Properties, Sources, Clinical, and … - MDPI Kaempferol: A Key Emphasis to Its Anticancer Potential

安全和危害

未来方向

Kaempferol 5-methyl ether has shown potential in various therapeutic properties that target a diverse number of diseases and exhibit a specific mechanism of action for each target . The various nanoformulations of kaempferol were significantly better than the free kaempferol drug delivery system . They were better absorbed into the body, showed better target delivery, and had an improved bioavailability . Thus, the prospects and the possible effective drug delivery for kaempferol are discussed and emphasized .

作用机制

Target of Action

Kaempferol, a flavonoid from which Kaempferol 5-methyl ether is derived, has been shown to interact with multiple targets. It has been found to have anti-cancer properties, affecting many signaling pathways in cancer cells, resulting in cell growth inhibition and death in various tumor types . It has also been shown to interact with estrogen receptors, regulating the body’s estrogenic activity .

Mode of Action

Kaempferol’s mode of action is multifaceted. It has been shown to have anti-inflammatory and antioxidant potentials, which may help prevent DNA damage and inhibit the proliferation of cancerous cells . It also triggers apoptosis in cancerous cells and may inhibit the growth and relocation of these cells .

Biochemical Pathways

Kaempferol affects several biochemical pathways. It has been shown to reduce ROS metabolism, control the formation of ROS, and have anti-hemolytic effects on lipid peroxidation . It also has the potential to modify cell processes . In adipocytes, kaempferol downregulates the CCAAT enhancer binding protein (C/EBP) β and SREBP1c, and upregulates the expression of adipose triglyceride (TAG) lipase (ATGL) to inhibit the accumulation of TAGs .

Pharmacokinetics

The pharmacokinetics of kaempferol have been studied both in vitro and in vivo. The lipophilicity of aglycone kaempferol facilitates its absorption by passive diffusion, but evidence suggests that it can also be absorbed by facilitated diffusion or active transport .

Result of Action

The molecular and cellular effects of kaempferol’s action are diverse. It has been shown to have a multipotential neuroprotective action through the modulation of several proinflammatory signaling pathways such as the nuclear factor kappa B (NF-kB), p38 mitogen-activated protein kinases (p38MAPK), serine/threonine kinase (AKT), and β-catenin cascade . It also has antioxidant properties observed in all neurological diseases through MMP2, MMP3, and MMP9 metalloproteinase inhibition; reactive oxygen species generation inhibition; endogenous antioxidants modulation as superoxide dismutase and glutathione; formation and aggregation of beta-amyloid (β-A) protein inhibition; and brain protective action through the modulation of brain-derived neurotrophic factor (BDNF), important for neural plasticity .

Action Environment

The action of kaempferol can be influenced by various environmental factors. For instance, genetic and environmental factors such as ionizing radiations, viral infections, chemical and toxic substances, or excessive sunlight that disrupt cell function can cause abnormalities in the cell nucleus . Furthermore, the bioavailability and efficacy of kaempferol can be affected by factors such as economic context, agricultural dimensions, nutrition, pollution, social condition, and education of individuals .

属性

IUPAC Name |

3,7-dihydroxy-2-(4-hydroxyphenyl)-5-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-11-6-10(18)7-12-13(11)14(19)15(20)16(22-12)8-2-4-9(17)5-3-8/h2-7,17-18,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWRUVANJRMPKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415757 | |

| Record name | 4H-1-Benzopyran-4-one, 3,7-dihydroxy-2-(4-hydroxyphenyl)-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22044-80-0 | |

| Record name | 4H-1-Benzopyran-4-one, 3,7-dihydroxy-2-(4-hydroxyphenyl)-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

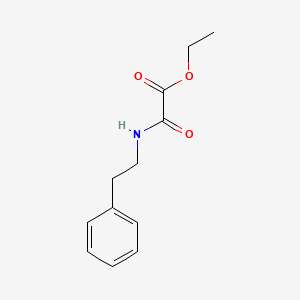

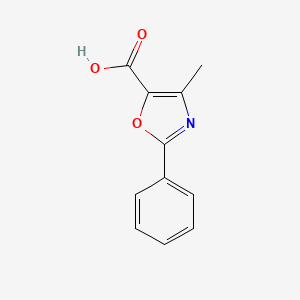

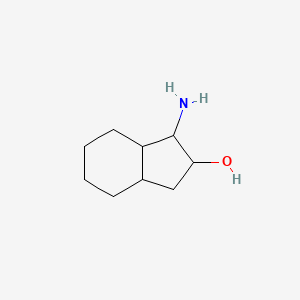

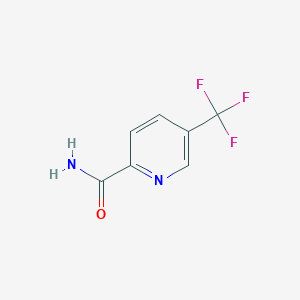

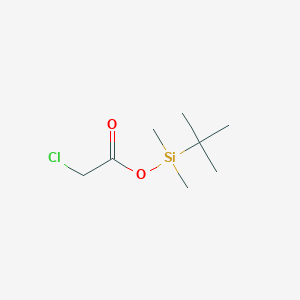

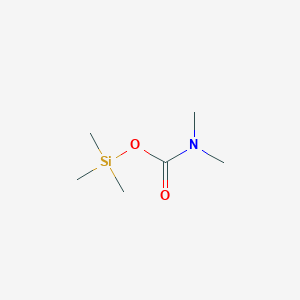

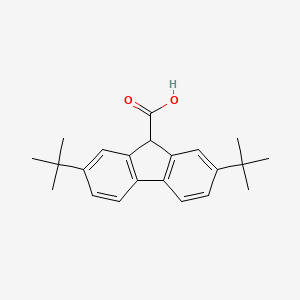

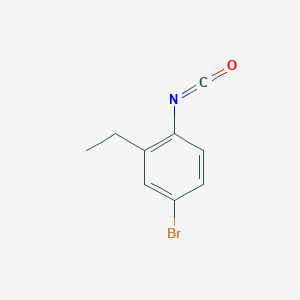

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

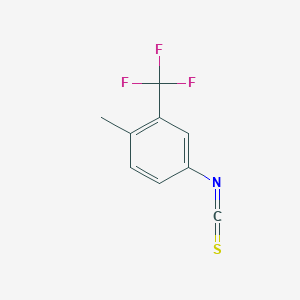

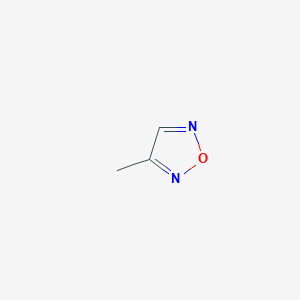

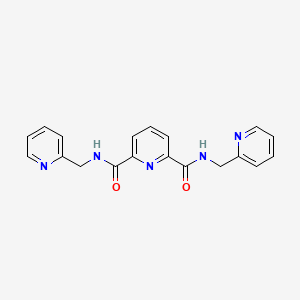

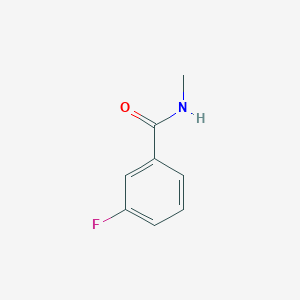

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。